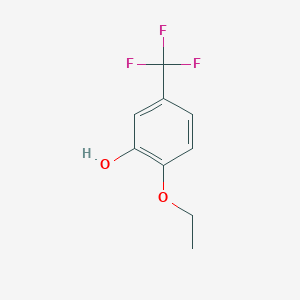

2-Ethoxy-5-(trifluoromethyl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-2-14-8-4-3-6(5-7(8)13)9(10,11)12/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEXGMNVFASRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethoxy 5 Trifluoromethyl Phenol

Strategies for Introducing the Trifluoromethyl Group into Phenolic Scaffolds

The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its introduction into phenolic scaffolds can be achieved through several advanced methods.

Direct C-H Trifluoromethylation of Phenol (B47542) Derivatives

Direct C-H trifluoromethylation is an atom-economical approach that avoids the need for pre-functionalized substrates. This method typically involves the generation of a trifluoromethyl radical that reacts directly with the C-H bonds of the aromatic ring. For phenol derivatives, the hydroxyl group directs the substitution primarily to the ortho and para positions. Recent advancements have focused on developing milder and more selective protocols.

Trifluoromethylation of Pre-functionalized Aromatic Precursors

An alternative strategy involves the use of aromatic precursors that are already functionalized with a group that can be readily converted to a trifluoromethyl group. A common approach is the Sandmeyer-type reaction, where an amino group is transformed into a trifluoromethyl group via a diazonium salt intermediate. This method offers excellent regiocontrol, as the position of the trifluoromethyl group is determined by the initial placement of the amino group. For instance, starting with 3-amino-4-ethoxyphenol, one could envision a pathway to 2-Ethoxy-5-(trifluoromethyl)phenol.

Palladium-Catalyzed Trifluoromethylation Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-CF3 bonds. nih.govnih.govsemanticscholar.org These methods typically employ an aryl halide or triflate as the substrate and a trifluoromethylating agent. The choice of ligands is crucial for the efficiency of these reactions, as they influence the stability and reactivity of the palladium catalyst. nih.govsemanticscholar.org This approach allows for the trifluoromethylation of a wide range of substrates under relatively mild conditions and with high functional group tolerance. nih.govsemanticscholar.org

A general scheme for palladium-catalyzed trifluoromethylation is shown below:

Ar-X + "CF3" source --(Pd catalyst, ligand)--> Ar-CF3

Where Ar-X can be an aryl halide or triflate, and the "CF3" source can be a variety of reagents, including CF3SiMe3 or trifluoromethyl-containing organometallic reagents.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods have also emerged as a versatile and cost-effective alternative for the trifluoromethylation of aromatic compounds. nih.govbeilstein-journals.org These reactions can proceed through various mechanisms, including nucleophilic, electrophilic, or radical pathways. nih.gov Copper catalysts are often used in conjunction with trifluoromethylating agents like Togni's reagent or Umemoto's reagent. beilstein-journals.org

Recent research has demonstrated the utility of copper-catalyzed trifluoromethylation for a range of substrates, including those with directing groups that can control the regioselectivity of the reaction.

| Catalyst System | Trifluoromethylating Agent | Substrate Type | Key Features |

| Pd(OAc)2 / Ligand | CF3SiMe3 | Aryl Halides/Triflates | Mild reaction conditions, broad substrate scope. nih.govsemanticscholar.org |

| CuI | Togni's Reagent | Phenols | Can achieve direct C-H trifluoromethylation. |

| CuCl | Umemoto's Reagent | Alkenes | Useful for allylic trifluoromethylation. nih.gov |

Ethersynthesis Approaches Involving the Ethoxy Moiety

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as ethoxide, onto an aromatic ring. masterorganicchemistry.comlibretexts.orgyoutube.comnih.govlibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org The trifluoromethyl group is a potent electron-withdrawing group, making SNAr a viable strategy for the synthesis of 2-Ethoxy-5-(trifluoromethyl)phenol.

For this reaction to proceed, a good leaving group, such as a halide, must be present on the aromatic ring, typically in the ortho or para position to the electron-withdrawing group. masterorganicchemistry.comlibretexts.org

A classic and widely used method for the synthesis of ethers is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comutahtech.edulumenlearning.comchem-station.com This reaction involves the SN2 displacement of a halide or other good leaving group by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-Ethoxy-5-(trifluoromethyl)phenol, this would typically involve the reaction of a 5-(trifluoromethyl)phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The general mechanism for the Williamson ether synthesis is as follows:

Deprotonation of the phenol: A strong base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.

SN2 attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the ether linkage.

| Reaction Type | Key Reactants | Conditions | Advantages |

| Nucleophilic Aromatic Substitution (SNAr) | Aryl halide with electron-withdrawing groups, Alkoxide | Polar aprotic solvent | Good for activated aromatic systems. masterorganicchemistry.comlibretexts.org |

| Williamson Ether Synthesis | Phenol, Strong base, Alkyl halide | Aprotic solvent | Versatile and widely applicable for many ethers. wikipedia.orgmasterorganicchemistry.comutahtech.edulumenlearning.comchem-station.com |

Demethylation Strategies of Methoxy Precursors

A common strategy for the synthesis of phenolic compounds is the demethylation of the corresponding methoxy ether. In the context of 2-ethoxy-5-(trifluoromethyl)phenol, a plausible precursor would be 2-ethoxy-1-methoxy-4-(trifluoromethyl)benzene. The cleavage of the methyl-aryl ether bond can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used choice.

The mechanism of BBr₃-mediated demethylation is initiated by the formation of an adduct between the Lewis acidic boron atom and the oxygen atom of the methoxy group. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Computational studies suggest a mechanism involving charged intermediates, where one equivalent of BBr₃ can potentially cleave up to three equivalents of the aryl methyl ether.

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), at reduced temperatures to control its reactivity. The general reaction scheme is as follows:

Ar-OCH₃ + BBr₃ → Ar-OH + CH₃Br + BBr₂OH

| Reagent | Typical Conditions | Mechanistic Insight |

| Boron Tribromide (BBr₃) | DCM, 0 °C to room temperature | Lewis acid-mediated cleavage of the C-O bond. |

Multi-Step Synthetic Sequences and Intermediate Formation

A versatile approach to the synthesis of substituted phenols involves the use of nitroaromatic compounds as key intermediates. For the synthesis of 2-ethoxy-5-(trifluoromethyl)phenol, a potential starting material is a suitably substituted nitrobenzene, such as 1-ethoxy-2-nitro-4-(trifluoromethyl)benzene. The synthesis would proceed through the reduction of the nitro group to an amino group, followed by conversion of the amino group to a hydroxyl group.

The reduction of the nitro group is a critical step and can be achieved through various methods, including catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

The general reaction for the reduction is:

Ar-NO₂ + 3H₂ --(Catalyst)--> Ar-NH₂ + 2H₂O

| Precursor | Reduction Method | Product |

| 1-Ethoxy-2-nitro-4-(trifluoromethyl)benzene | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2-Ethoxy-5-(trifluoromethyl)aniline |

Once the amino intermediate, 2-ethoxy-5-(trifluoromethyl)aniline, is obtained, the amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a classic method in aromatic chemistry for the introduction of a hydroxyl group.

The diazotization step involves treating the aniline (B41778) derivative with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.

The resulting diazonium salt, 2-ethoxy-5-(trifluoromethyl)benzenediazonium chloride, is generally unstable and is immediately subjected to hydrolysis. Heating the aqueous solution of the diazonium salt leads to the evolution of nitrogen gas and the formation of the desired phenol. This process is a variation of the Sandmeyer reaction, where the diazonium group is replaced by a hydroxyl group from the water solvent.

Ar-NH₂ + NaNO₂ + 2HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2H₂O *

[Ar-N₂]⁺Cl⁻ + H₂O --(heat)--> Ar-OH + N₂ + HCl*

| Intermediate | Reaction Sequence | Product |

| 2-Ethoxy-5-(trifluoromethyl)aniline | 1. Diazotization (NaNO₂, HCl, 0-5 °C) 2. Hydrolysis (heat) | 2-Ethoxy-5-(trifluoromethyl)phenol |

Boronic acids and their esters are highly valuable intermediates in organic synthesis, primarily due to their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic ester derivative, 2-(2-ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can serve as a precursor to introduce the 2-ethoxy-5-(trifluoromethyl)phenyl moiety into more complex molecules.

The synthesis of this boronic ester can be achieved through the Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide, such as 1-bromo-2-ethoxy-5-(trifluoromethyl)benzene, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). The reaction is typically carried out in the presence of a palladium catalyst and a base.

The utility of this boronic ester lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions with various partners, such as aryl or vinyl halides, to form carbon-carbon bonds. This allows for the construction of complex molecular architectures containing the 2-ethoxy-5-(trifluoromethyl)phenyl unit.

| Precursor | Reaction | Boronic Ester Derivative | Utility |

| 1-Bromo-2-ethoxy-5-(trifluoromethyl)benzene | Miyaura Borylation (Pd catalyst, B₂pin₂) | 2-(2-Ethoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki-Miyaura Cross-Coupling Reactions |

Catalytic Systems and Reaction Conditions in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the context of synthesizing derivatives related to 2-ethoxy-5-(trifluoromethyl)phenol, PTC can be particularly useful for O-alkylation reactions.

For instance, if one were to synthesize the target compound starting from a dihydroxy precursor like 4-(trifluoromethyl)catechol, PTC could be employed for the selective mono-ethylation of one of the hydroxyl groups. The catechol would be deprotonated by a base in the aqueous phase, and a phase-transfer catalyst, such as a quaternary ammonium salt, would transport the resulting phenoxide ion into the organic phase. In the organic phase, the phenoxide would then react with an ethylating agent, such as ethyl bromide.

The use of PTC offers several advantages, including milder reaction conditions, the use of inexpensive inorganic bases, and the avoidance of anhydrous solvents. The efficiency of the PTC system depends on several factors, including the nature of the catalyst, the solvent, and the stirring rate.

| Reaction Type | Catalyst System | Advantage |

| O-alkylation of phenols | Quaternary ammonium salts (e.g., TBAB) in a biphasic system | Milder conditions, use of aqueous base, improved reaction rates. |

Optimization of Reaction Parameters for Regioselectivity and Yield

The introduction of a trifluoromethyl group onto an aromatic ring, particularly in substituted phenols like 2-ethoxyphenol, is a nuanced process. The electronic properties of the substituents on the phenol ring direct the regioselectivity of the trifluoromethylation. The ethoxy group at the 2-position is an ortho-, para-director, and the hydroxyl group is also an ortho-, para-director. This alignment of directing effects would theoretically favor the introduction of the trifluoromethyl group at the 4- or 6-position relative to the hydroxyl group. To achieve the desired 5-(trifluoromethyl) substitution (para to the ethoxy group and meta to the hydroxyl group), specific catalysts and reaction conditions are paramount.

Research into the electrophilic trifluoromethylation of phenols has highlighted the utility of hypervalent iodine reagents, such as Togni's reagent enamine.netbrynmawr.edu. While direct O-trifluoromethylation is a possible pathway, C-H trifluoromethylation at the ortho and para positions is a significant competing reaction brynmawr.edu. To favor C-H trifluoromethylation, optimization of several parameters is crucial.

Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. While not explicitly detailed for 2-ethoxyphenol, studies on related phenolic compounds suggest that transition metal catalysts, potentially in combination with specific ligands, could steer the reaction towards the desired isomer.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of both the substrate and the trifluoromethylating agent. A systematic screening of solvents would be necessary to identify the optimal medium that enhances the desired regioselectivity and yield.

Temperature and Reaction Time: These parameters are critical in controlling the reaction kinetics. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to a mixture of isomers and increased side reactions. The reaction time must be optimized to ensure complete conversion without promoting the formation of byproducts.

Nature of the Trifluoromethylating Agent: A variety of electrophilic trifluoromethylating agents are available, each with distinct reactivity profiles. The selection of the appropriate reagent is a key factor in achieving the desired outcome.

Due to the lack of specific published data for the optimization of 2-ethoxy-5-(trifluoromethyl)phenol synthesis, a hypothetical optimization table is presented below to illustrate the experimental design that would be required.

Interactive Data Table: Hypothetical Optimization of Reaction Parameters

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield of 2-Ethoxy-5-(trifluoromethyl)phenol (%) | Regioisomeric Ratio (5-CF3 : other) |

| 1 | Pd(OAc)2 (5) | SPhos | Toluene | 80 | 12 | 45 | 3:1 |

| 2 | Cu(OTf)2 (10) | None | Acetonitrile | 60 | 24 | 60 | 5:1 |

| 3 | Fe(acac)3 (10) | None | Dichloromethane | 25 | 48 | 30 | 2:1 |

| 4 | Ru(bpy)3Cl2 (2) | None | Methanol | 25 (photocatalysis) | 18 | 55 | 4:1 |

This table is for illustrative purposes only and does not represent actual experimental results.

Mitigation of Side Reactions in Trifluoromethylation

The synthesis of 2-ethoxy-5-(trifluoromethyl)phenol is often complicated by the formation of undesired byproducts. The primary side reactions of concern are oxidative dimerization and oligomerization of the phenol substrate.

Oxidative Dimerization and Oligomerization: Phenols, being electron-rich aromatic compounds, are susceptible to oxidation, which can lead to the formation of dimers and higher molecular weight oligomers. This process is often catalyzed by trace metal impurities or can be induced by the reaction conditions required for trifluoromethylation. The resulting polymeric materials can be difficult to separate from the desired product, leading to lower yields and purification challenges.

Strategies to mitigate these side reactions include:

Use of Antioxidants: The addition of a radical scavenger or an antioxidant to the reaction mixture can suppress oxidative side reactions.

Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon minimizes the presence of oxygen, which can act as an oxidant.

Control of Reaction Stoichiometry: Careful control of the stoichiometry of the reactants, particularly the trifluoromethylating agent and any oxidants, is crucial to prevent over-oxidation of the starting material.

Electrochemical Methods: In some cases, electrochemical methods can provide a cleaner and more controlled way to perform oxidative reactions, potentially minimizing the formation of oligomeric byproducts.

Detailed research into the trifluoromethylation of 2-ethoxyphenol would be necessary to identify the most effective strategies for minimizing these side reactions and maximizing the yield of the desired 2-ethoxy-5-(trifluoromethyl)phenol.

Reaction Mechanisms and Reactivity of 2 Ethoxy 5 Trifluoromethyl Phenol

Electronic Effects of Trifluoromethyl and Ethoxy Groups on Aromatic Reactivity

The chemical behavior of 2-Ethoxy-5-(trifluoromethyl)phenol is profoundly influenced by the electron-donating and electron-withdrawing properties of its substituents. These effects determine the molecule's susceptibility to attack by electrophiles or nucleophiles. numberanalytics.com

Substituents on an aromatic ring exert their influence through two primary electronic mechanisms: the inductive effect and the resonance effect. numberanalytics.com

The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group. tcichemicals.com This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the aromatic ring. vaia.commasterorganicchemistry.com Unlike the ethoxy group, the trifluoromethyl group does not have lone pairs to donate and thus does not participate in electron-donating resonance. wikipedia.org Consequently, it strongly deactivates the aromatic ring toward electrophilic attack. vaia.commasterorganicchemistry.com

The hydroxyl group (-OH) behaves similarly to the ethoxy group. It is strongly activating due to its potent electron-donating resonance effect (+M), which outweighs its inductive electron withdrawal (-I). minia.edu.eglibretexts.org

Table 1: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-withdrawing (-I) | Strong electron-donating (+M) | Strong Activator |

| -OCH₂CH₃ (Ethoxy) | Electron-withdrawing (-I) | Strong electron-donating (+M) | Strong Activator |

| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing (-I) | Negligible | Strong Deactivator |

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. wikipedia.org

Activating Groups (-OH, -OEt): The hydroxyl and ethoxy groups are powerful activating groups and are ortho-, para-directors. libretexts.orgchemistrysteps.com They stabilize the carbocation intermediate (the arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions, by donating electron density through resonance. libretexts.orglibretexts.org

Deactivating Group (-CF3): The trifluoromethyl group is a strong deactivating group and is a meta-director. vaia.comyoutube.com It destabilizes the arenium ion intermediate, especially when the positive charge is located on the carbon atom adjacent (ortho or para) to it. libretexts.orgvanderbilt.edu Therefore, substitution is favored at the meta position, which is less destabilized. youtube.com

For 2-Ethoxy-5-(trifluoromethyl)phenol, the directing effects of the three substituents must be considered collectively. The hydroxyl group at C1 and the ethoxy group at C2 are potent ortho-, para-directors, while the trifluoromethyl group at C5 is a meta-director. The activating groups (-OH and -OEt) dominate the regioselectivity. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the ethoxy group are C1, C3, and C5. The powerful activating nature of the hydroxyl and ethoxy groups will direct incoming electrophiles primarily to the available positions that they activate, which are C4 and C6. The C3 position is also activated by the ethoxy group, but is sterically hindered.

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comnih.gov

The trifluoromethyl group (-CF3), being a potent electron-withdrawing group, significantly facilitates SNAr reactions, especially when it is positioned ortho or para to a suitable leaving group. masterorganicchemistry.com Conversely, the electron-donating hydroxyl and ethoxy groups would decrease the ring's electrophilicity and thus are not conducive to the standard addition-elimination SNAr mechanism. stackexchange.com Therefore, for a reaction to occur on 2-Ethoxy-5-(trifluoromethyl)phenol via an SNAr pathway, a good leaving group would need to be present on the ring, preferably at a position ortho or para to the trifluoromethyl group.

Mechanisms of Derivatization Reactions

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of a variety of related compounds through reactions like esterification and etherification.

The hydroxyl group of a phenol (B47542) is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide ion. This increased nucleophilicity is central to its derivatization.

Esterification: Phenols react very slowly with carboxylic acids, so Fischer esterification is not a practical method. libretexts.orgmasterorganicchemistry.com Instead, phenolic esters are typically prepared by reacting the phenol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgbyjus.com The reaction often involves converting the phenol to its more reactive conjugate base, the phenoxide, by using a base like sodium hydroxide (B78521). The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or acid anhydride (B1165640) in a nucleophilic acyl substitution reaction to form the ester. khanacademy.orgchemguide.co.uk

Etherification: The most common method for preparing phenolic ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydroxide or potassium carbonate) to generate the phenoxide ion. This phenoxide then acts as a nucleophile in an SN2 reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether.

Alkylation and Acylation Strategies

The phenolic hydroxyl group of 2-ethoxy-5-(trifluoromethyl)phenol is a prime site for nucleophilic attack, enabling straightforward alkylation and acylation reactions. These transformations are fundamental in modifying the compound's properties and for its incorporation into more complex molecular architectures.

Alkylation: The most common method for the O-alkylation of phenols is the Williamson ether synthesis. cas.cnbeilstein-journals.org This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. For 2-ethoxy-5-(trifluoromethyl)phenol, treatment with a suitable base, such as sodium hydride (NaH), followed by the addition of an alkyl halide (R-X), would yield the corresponding ether. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. cas.cn

The general mechanism involves the formation of the sodium 2-ethoxy-5-(trifluoromethyl)phenoxide intermediate, which then attacks the alkyl halide.

Acylation: O-acylation of 2-ethoxy-5-(trifluoromethyl)phenol can be achieved by reacting it with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base or an acid catalyst. Base-catalyzed acylation, often using a tertiary amine like pyridine (B92270) or triethylamine, proceeds by activating the phenol. In contrast, acid-catalyzed acylation, for instance using trifluoromethanesulfonic acid (TfOH), can also be employed. mdpi.comresearchgate.net The choice between C-acylation (Friedel-Crafts) and O-acylation can be controlled by the reaction conditions. Diluted TfOH tends to favor O-acylation, while concentrated TfOH promotes C-acylation. mdpi.comresearchgate.net The use of boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst often directs acylation to the para position of the hydroxyl group due to the steric hindrance of the catalyst-phenol complex, which blocks ortho-acylation. researchgate.net

Below is a table summarizing typical conditions for these transformations.

| Transformation | Reagent 1 | Reagent 2 | Catalyst/Base | Typical Solvent | Product Type |

| Alkylation | 2-Ethoxy-5-(trifluoromethyl)phenol | Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | O-Alkyl Ether |

| Acylation | 2-Ethoxy-5-(trifluoromethyl)phenol | Acyl Chloride (e.g., CH₃COCl) | Pyridine | Dichloromethane | O-Acyl Ester |

| Acylation | 2-Ethoxy-5-(trifluoromethyl)phenol | Acetic Anhydride | Trifluoromethanesulfonic Acid (TfOH) (catalytic) | Acetonitrile | O-Acyl Ester |

Reactions on the Aromatic Ring (e.g., Halogenation, Sulfonation)

Electrophilic aromatic substitution on the benzene ring of 2-ethoxy-5-(trifluoromethyl)phenol is governed by the directing effects of the two existing substituents: the ethoxy group (-OEt) and the trifluoromethyl group (-CF₃). The ethoxy group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group is a strong deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.

In electrophilic substitution reactions, the position of the incoming electrophile will be determined by the interplay of these two effects. The powerful activating effect of the ethoxy group will dominate, directing substitution to the positions ortho and para to it. The para position is already occupied by the trifluoromethyl group. Therefore, electrophilic attack will be directed to the positions ortho to the ethoxy group, which are C4 and C6.

Halogenation: Halogenation, such as bromination or chlorination, would be expected to occur at the positions activated by the ethoxy group. Given that the para position is blocked, substitution will occur at the ortho positions. Steric hindrance from the adjacent ethoxy group might influence the regioselectivity between the two available ortho positions.

Sulfonation: Sulfonation of phenols is a well-established process. google.com For 2-ethoxy-5-(trifluoromethyl)phenol, sulfonation with fuming sulfuric acid or sulfur trioxide would introduce a sulfonic acid (-SO₃H) group onto the ring. Again, the directing influence of the ethoxy group would favor substitution at the ortho positions. The reaction conditions, such as temperature and the concentration of the sulfonating agent, can be controlled to favor monosubstitution.

The predicted major products for these reactions are summarized in the table below.

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ in Acetic Acid | 2-Bromo-6-ethoxy-3-(trifluoromethyl)phenol and/or 4-Bromo-2-ethoxy-5-(trifluoromethyl)phenol |

| Chlorination | Cl₂ in CCl₄ | 2-Chloro-6-ethoxy-3-(trifluoromethyl)phenol and/or 4-Chloro-2-ethoxy-5-(trifluoromethyl)phenol |

| Sulfonation | Fuming H₂SO₄ | 2-Ethoxy-3-hydroxy-4-(trifluoromethyl)benzenesulfonic acid and/or 4-Ethoxy-5-hydroxy-2-(trifluoromethyl)benzenesulfonic acid |

Mannich Bases Formation

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound, such as a phenol. nih.govtandfonline.com For 2-ethoxy-5-(trifluoromethyl)phenol, the Mannich reaction would involve its reaction with formaldehyde (B43269) and a primary or secondary amine (e.g., dimethylamine, piperidine, or morpholine). google.comacs.org

The mechanism is initiated by the formation of an Eschenmoser-like salt, a methyleneimminium ion, from formaldehyde and the amine. acs.org The electron-rich phenol then acts as a nucleophile, attacking the imminium ion in an electrophilic aromatic substitution. The strong activating effect of the phenolic hydroxyl group directs the substitution primarily to the ortho position. acs.org Given that one ortho position is unsubstituted in 2-ethoxy-5-(trifluoromethyl)phenol, this is the most likely site of reaction.

The resulting Mannich bases are valuable synthetic intermediates. tandfonline.com The general reaction is depicted below:

This reaction offers a straightforward method to introduce aminoalkyl functionalities, which can significantly alter the biological and physicochemical properties of the parent phenol. tandfonline.com

Metalation Reactions and Their Mechanistic Implications

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This reaction utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org

For 2-ethoxy-5-(trifluoromethyl)phenol, both the hydroxyl group and the ethoxy group could potentially act as DMGs. However, the acidic proton of the hydroxyl group would be abstracted first by the organolithium base. To achieve selective ortho-metalation of the aromatic ring, the hydroxyl group must first be protected with a suitable protecting group that can also function as a potent DMG. A common strategy for phenols is to protect the hydroxyl group as a tetrahydropyranyl (THP) ether. thieme-connect.com The OTHP group is an effective ortho-directing group. thieme-connect.com

Once the hydroxyl group is protected, for instance as 2-(2-ethoxy-5-(trifluoromethyl)phenoxy)tetrahydro-2H-pyran, treatment with an alkyllithium reagent in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) would lead to lithiation at the position ortho to the directing group. thieme-connect.comharvard.edu In this case, the OTHP group is a stronger directing group than the ethoxy group. Therefore, lithiation would be expected to occur at the C6 position.

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles (E+), allowing for the introduction of a diverse range of substituents at the C6 position. Subsequent deprotection of the THP group would then yield the 2,6-disubstituted phenol. This methodology provides a highly selective route to derivatives that are not easily accessible through classical electrophilic aromatic substitution. thieme-connect.com

A summary of the DoM strategy is presented in the table below.

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1. Protection | 3,4-Dihydropyran, p-TsOH | 2-(2-Ethoxy-5-(trifluoromethyl)phenoxy)tetrahydro-2H-pyran | Protect the acidic phenolic proton and install a DMG. |

| 2. Metalation | n-BuLi, TMEDA | 6-Lithio-2-(2-ethoxy-5-(trifluoromethyl)phenoxy)tetrahydro-2H-pyran | Regioselective deprotonation at the C6 position. |

| 3. Electrophilic Quench | Electrophile (e.g., CO₂, I₂, RCHO) | 6-Substituted-2-(2-ethoxy-5-(trifluoromethyl)phenoxy)tetrahydro-2H-pyran | Introduction of a new functional group at C6. |

| 4. Deprotection | Acidic workup (e.g., aq. HCl) | 6-Substituted-2-ethoxy-5-(trifluoromethyl)phenol | Removal of the protecting group to reveal the phenol. |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 2-Ethoxy-5-(trifluoromethyl)phenol would be expected to show characteristic absorption bands for the O-H stretching of the phenolic group, C-H stretching from the aromatic ring and the ethoxy group, C-O stretching for both the ether and phenol (B47542) functionalities, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The precise frequencies of these bands provide insight into the molecular environment and potential intramolecular interactions, such as hydrogen bonding. However, specific experimental FT-IR data with peak assignments for this compound is not currently documented in accessible literature.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy offers complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-Ethoxy-5-(trifluoromethyl)phenol, the Raman spectrum would be valuable for characterizing the vibrations of the benzene (B151609) ring and the C-C backbone. The symmetric stretching of the CF3 group would also be expected to yield a strong Raman signal. The absence of this data precludes a complete vibrational analysis.

Vibrational Assignments and Total Energy Distribution (TED)

A comprehensive study would involve theoretical calculations, often using Density Functional Theory (DFT), to predict the vibrational frequencies. These calculated frequencies are then correlated with the experimental FT-IR and FT-Raman data. The Total Energy Distribution (TED) analysis further dissects the calculated vibrational modes, quantifying the contribution of individual bond stretches, bends, and torsions to each observed peak. This level of detailed analysis is not possible without the foundational experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis

The proton (¹H) NMR spectrum of 2-Ethoxy-5-(trifluoromethyl)phenol would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the phenolic proton (OH), the aromatic protons, and the protons of the ethoxy group (a quartet for the -OCH2- and a triplet for the -CH3). The coupling patterns and chemical shifts of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene ring. Regrettably, specific experimental ¹H NMR data is unavailable.

¹³C NMR Chemical Shift Analysis

The carbon-13 (¹³C) NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the carbon atoms of the benzene ring, the ethoxy group, and the trifluoromethyl group would be expected. The chemical shift of the carbon attached to the trifluoromethyl group would be significantly influenced by the fluorine atoms. This data is essential for a complete structural confirmation but remains undocumented.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of 2-Ethoxy-5-(trifluoromethyl)phenol is expected to be characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the hydroxyl and ethoxy oxygen atoms.

The primary electronic transitions for phenols typically include π→π* and n→π* transitions. researchgate.net The π→π* transitions, which are generally high-intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. The n→π* transitions are of lower intensity and involve the promotion of an electron from a non-bonding orbital (on the oxygen atoms) to a π* antibonding orbital. thegoodscentscompany.com

The parent phenol molecule exhibits strong absorption bands around 210 nm and 270 nm in its UV spectrum. nist.gov For 2-Ethoxy-5-(trifluoromethyl)phenol, the substituents are expected to modify these absorption maxima. The ethoxy group (-OC₂H₅) is an auxochrome that can cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. The trifluoromethyl group (-CF₃), a strong electron-withdrawing group, can also influence the electronic transitions and fine-tune the absorption profile.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-Ethoxy-5-(trifluoromethyl)phenol itself is not publicly documented, analysis of closely related structures provides significant insight into its likely solid-state conformation.

A relevant example is the Schiff base derivative, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, which contains the key structural motif. Its structure was determined by single-crystal XRD, revealing its crystallization in the triclinic crystal system with a P-1 space group. nist.govnist.gov Such analyses provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

The crystallographic data for this related compound are summarized below.

Table 2: Crystallographic Data for (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol Data presented for a structurally related compound. nist.govnist.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value not specified |

| b (Å) | Value not specified |

| c (Å) | Value not specified |

| α (°) | Value not specified |

| β (°) | Value not specified |

| γ (°) | Value not specified |

| Volume (ų) | Value not specified |

| Z | Value not specified |

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial for the stability of the crystal structure.

In substituted phenols and related aromatic compounds, hydrogen bonding is a dominant directive force. For 2-Ethoxy-5-(trifluoromethyl)phenol, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen of the ethoxy group and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors.

Analysis of related trifluoromethyl-substituted phenolic structures reveals the prevalence of various intermolecular interactions. For example, in the crystal structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the molecules are linked by C–H⋯O interactions, forming polymeric chains. sigmaaldrich.com In the Schiff base derived from 2-methoxy-5-(trifluoromethyl)phenol, the crystal packing stability is attributed primarily to N–H⋯O and C–H⋯O bonding interactions, which are further reinforced by offset π⋯π stacking interactions. nist.govnist.gov These interactions guide the formation of a stable, three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis for Supramolecular Architecture

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts.

The analysis generates a 3D Hirshfeld surface, which can be color-coded based on properties like dnorm (normalized contact distance). On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, highlighting key hydrogen bonds and other close interactions. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

For the related compound 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, Hirshfeld analysis revealed the following contributions to the crystal packing: sigmaaldrich.com

Table 3: Hirshfeld Surface Interaction Contributions for a Related Compound Data for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. sigmaaldrich.com

| Interaction Type | Contribution (%) |

| C⋯H/H⋯C | 29.2 |

| H⋯H | 28.6 |

| F⋯H/H⋯F | 25.6 |

| O⋯H/H⋯O | 5.7 |

| F⋯F | 4.6 |

These data indicate that a combination of hydrogen- and fluorine-based contacts, along with van der Waals forces (H⋯H), are the most significant interactions in defining the supramolecular structure. sigmaaldrich.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For molecular identification, electron ionization (EI) is commonly used, which fragments the molecule in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

The molecular weight of 2-Ethoxy-5-(trifluoromethyl)phenol (C₉H₉F₃O₂) is 206.16 g/mol . In an EI-MS experiment, the molecular ion peak [M]⁺ would be observed at m/z 206. The fragmentation pattern is predictable based on the functional groups present. Phenols typically show a strong molecular ion peak and fragment via the loss of carbon monoxide (CO). scbt.comsigmaaldrich.com Ethers undergo characteristic α-cleavage.

The predicted fragmentation for 2-Ethoxy-5-(trifluoromethyl)phenol would likely proceed through the following key pathways:

Loss of an ethyl radical: α-cleavage next to the ether oxygen results in the loss of a •C₂H₅ radical (mass 29), leading to a prominent fragment ion at m/z 177.

Loss of ethylene (B1197577): A McLafferty-type rearrangement can lead to the loss of an ethylene molecule (C₂H₄, mass 28) to produce a fragment at m/z 178.

Loss of carbon monoxide: Following the initial fragmentation, the resulting phenolic ion can lose a molecule of CO (mass 28), a characteristic fragmentation for phenols, leading to further fragment ions. For example, the m/z 177 ion could lose CO to give a fragment at m/z 149.

Table 4: Predicted Mass Spectrometry Fragments for 2-Ethoxy-5-(trifluoromethyl)phenol

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 178 | [M - C₂H₄]⁺ |

| 177 | [M - •C₂H₅]⁺ |

| 149 | [M - C₂H₅ - CO]⁺ |

Advanced Analytical Derivatization Techniques for Chromatographic Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, polar compounds like phenols can exhibit poor peak shape and long retention times due to their active hydroxyl (-OH) group, which can interact undesirably with the GC column. google.com Analytical derivatization is a chemical modification process used to convert these polar analytes into less polar, more volatile, and more thermally stable derivatives, making them more amenable to GC analysis. nist.govnih.gov

For phenols, the most common derivatization technique is silylation . google.com This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group or a related silyl (B83357) group. nih.gov

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used reagent for derivatizing phenols. It reacts to form a TMS ether. nist.govnih.gov

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating agent.

N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms a more stable t-butyldimethylsilyl (TBDMS) ether, which is often advantageous for subsequent analysis by GC-MS due to its characteristic fragmentation pattern (a strong [M-57]⁺ peak).

The derivatization reaction is typically carried out by heating the analyte with the reagent, often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a suitable solvent like pyridine (B92270) or acetonitrile. nist.govgoogle.com This process significantly improves chromatographic performance, leading to sharper peaks, better resolution, and enhanced sensitivity.

In-Situ Derivatization Strategies

In-situ derivatization, where the chemical modification of the analyte occurs directly within the sample matrix or during the analytical process, offers a streamlined approach for the analysis of reactive compounds like 2-Ethoxy-5-(trifluoromethyl)phenol. This method minimizes sample handling and potential loss of analyte. For phenolic compounds, in-situ derivatization is commonly employed to block the active hydroxyl group, thereby increasing volatility and reducing peak tailing in gas chromatography.

While specific studies detailing in-situ derivatization of 2-Ethoxy-5-(trifluoromethyl)phenol are not prevalent in publicly accessible literature, the general principles can be applied. Techniques such as simultaneous extraction and derivatization are highly relevant. For instance, a two-phase system could be employed where 2-Ethoxy-5-(trifluoromethyl)phenol is extracted from an aqueous matrix into an organic solvent containing a derivatizing agent. This approach is particularly advantageous for trace analysis in complex environmental or biological samples. The choice of derivatization reagent and reaction conditions would be critical to ensure a rapid and complete reaction for accurate quantification.

Silylation Reagents for GC Analysis

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in 2-Ethoxy-5-(trifluoromethyl)phenol. This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) or other silyl group. The resulting silyl ether is significantly more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. A variety of silylation reagents are available, each with distinct reactivity and applications.

Common Silylation Reagents:

| Reagent | Acronym | Key Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful and widely used silylating agent. It reacts readily with phenols. The byproducts, N-methyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatogram. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance its reactivity. |

| N-Trimethylsilylimidazole | TMSIM | Particularly effective for derivatizing hydroxyl groups and is more selective than BSTFA. It is a strong silyl donor. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents like BSTFA or HMDS to increase their silylating potential, especially for hindered hydroxyl groups. |

| Trimethylsilylamine | TMSA | A potent silylating agent. |

| Hexamethyldisilazane | HMDS | A milder silylating agent, often used with a catalyst. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS ethers. This increased stability is advantageous for sample preparation and storage. The resulting mass spectra often show a prominent [M-57]+ fragment, corresponding to the loss of a tert-butyl group, which is useful for structural confirmation. |

The selection of the appropriate silylation reagent for 2-Ethoxy-5-(trifluoromethyl)phenol would depend on the specific analytical requirements. For routine screening, BSTFA, with or without a TMCS catalyst, would likely be effective. For analyses requiring higher derivative stability, MTBSTFA would be the preferred choice. The trifluoromethyl group on the aromatic ring could potentially influence the reactivity of the phenolic hydroxyl group, and optimization of the derivatization conditions (temperature, reaction time, and solvent) would be necessary to ensure complete conversion to the corresponding silyl ether.

Esterification and Alkylation for GC Analysis

Esterification and alkylation represent alternative derivatization strategies for phenols, converting the hydroxyl group into an ester or ether, respectively. These methods also serve to increase the volatility and thermal stability of the analyte for GC analysis.

Esterification: In this process, the phenolic hydroxyl group of 2-Ethoxy-5-(trifluoromethyl)phenol would be reacted with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a catalyst. For example, reaction with acetic anhydride would yield 2-ethoxy-5-(trifluoromethyl)phenyl acetate. The choice of the acylating agent can be tailored to introduce specific functionalities that may enhance detection by specific GC detectors.

Alkylation: Alkylation involves the introduction of an alkyl group to the phenolic oxygen. A classic example is the Williamson ether synthesis, though for analytical purposes, other alkylating agents are more common. For instance, diazomethane (B1218177) can be used to form the methyl ether, although it is a hazardous reagent. Other alkylating agents, such as alkyl halides in the presence of a base, can also be employed.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

Substituted phenols are recognized as indispensable molecules for creating pharmaceuticals, agrochemicals, and diverse synthetic materials. oregonstate.edu The specific arrangement of functional groups in 2-Ethoxy-5-(trifluoromethyl)phenol makes it a highly useful and reactive intermediate in organic synthesis.

Precursor for Complex Organic Molecules

The chemical synthesis of phenols with controlled substitution patterns is of high interest to organic, medicinal, and polymer chemists. oregonstate.edu Substituted phenols like 2-Ethoxy-5-(trifluoromethyl)phenol are crucial starting materials for the synthesis of more intricate molecules. wisdomlib.org The presence of the hydroxyl (-OH), ethoxy (-O-CH2CH3), and trifluoromethyl (-CF3) groups offers multiple reactive sites. These sites can be selectively targeted for various chemical transformations, including etherification, esterification, and aromatic substitution reactions, allowing chemists to build complex molecular architectures. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules, making this phenol (B47542) a valuable precursor in medicinal chemistry and drug discovery. researchgate.net

Role in Diarylether Synthesis

Diarylether linkages are important structural motifs in many biologically active compounds and advanced materials. The Ullmann condensation, a classic copper-catalyzed reaction, is a primary method for synthesizing diaryl ethers by coupling a phenol with an aryl halide. nih.govjsynthchem.comprinceton.edu 2-Ethoxy-5-(trifluoromethyl)phenol, as a substituted phenol, is a suitable candidate for this type of cross-coupling reaction. jsynthchem.com Research has shown that a variety of substituted phenols and aryl halides can be used to form diaryl ethers. researchgate.netmdpi.com The reactivity in these syntheses can be influenced by the electronic nature of the substituents; phenols with electron-donating groups often provide better yields. mdpi.com The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group on the same ring gives 2-Ethoxy-5-(trifluoromethyl)phenol unique reactivity, enabling the synthesis of highly specialized diaryl ethers for various applications.

Potential in Development of Novel Materials

The incorporation of fluorine atoms into organic molecules is a common strategy in materials science to enhance specific properties. nih.gov The trifluoromethyl group in 2-Ethoxy-5-(trifluoromethyl)phenol can impart desirable characteristics such as increased thermal stability, chemical resistance, and hydrophobicity to polymers and other materials. Substituted phenols are already known to be important substructures in polymers like phenolic resins. oregonstate.edu

By integrating 2-Ethoxy-5-(trifluoromethyl)phenol into polymer chains, either as a monomer or as a modifying agent, it is possible to develop novel materials with tailored properties. These materials could find applications in high-performance plastics, specialty coatings, and advanced composites where durability and resistance to harsh environments are critical. The strategic use of fluorinated phenols can significantly impact the physicochemical properties of the resulting materials. nih.gov

Integration into Industrial Chemical Processes

The versatility of 2-Ethoxy-5-(trifluoromethyl)phenol allows for its integration into several large-scale industrial chemical processes, particularly in the production of specialty chemicals.

Agrochemical Intermediates

Aryl and heteroaryl fluorides are common components of numerous agrochemicals. acs.org The trifluoromethyl group is a key feature in many modern herbicides, fungicides, and insecticides because it can enhance the biological activity and stability of the active ingredients. researchgate.net Substituted phenols are essential building blocks for agrochemicals. oregonstate.educhemistryviews.org Therefore, 2-Ethoxy-5-(trifluoromethyl)phenol serves as a valuable intermediate for the synthesis of complex agrochemical products. Its structure contains the necessary components—a fluorinated phenyl ring and reactive handles for further chemical modification—to build the sophisticated molecules required for effective crop protection.

Dyes and Pigments

Synthetic organic pigments are carbon-based molecules manufactured from petroleum compounds. handprint.com The color and properties of these pigments are determined by their molecular structure, specifically the arrangement of chromophores (color-bearing groups) and auxochromes (groups that modify the color). handprint.com Phenolic compounds have historically been precursors in the synthesis of dyes. nih.gov

The structure of 2-Ethoxy-5-(trifluoromethyl)phenol, with its substituted aromatic ring, can be chemically modified to create novel chromophoric systems. The electron-donating ethoxy group and the electron-withdrawing trifluoromethyl group can influence the electronic transitions within the molecule, thereby affecting its color. This makes it a potential precursor for the development of specialty dyes and pigments with unique shades and improved properties, such as enhanced lightfastness and stability, for use in textiles, inks, and coatings. nih.govbrilliantchem.com

Utilization in Sensor Technologies (e.g., Anion Sensors)

The development of chemosensors for the detection of specific ions is a significant area of research in analytical chemistry. These sensors are molecules designed to signal the presence of an analyte, often through a change in color or fluorescence. While the direct application of 2-Ethoxy-5-(trifluoromethyl)phenol as an anion sensor is not extensively documented in publicly available research, the structural motifs present in the molecule—a phenolic hydroxyl group and an electron-withdrawing trifluoromethyl group—are relevant to the design of anion sensors. Phenolic compounds can act as hydrogen-bond donors, a key interaction for the recognition of anions. The trifluoromethyl group can enhance the acidity of the phenolic proton, potentially increasing the strength and selectivity of this interaction.

The general principle behind many anion sensors involves the interaction of the anion with a receptor molecule, leading to a detectable signal. For phenolic compounds, this often involves the deprotonation of the hydroxyl group upon binding with a basic anion, which can alter the electronic properties of the molecule and thus its spectroscopic signature.

Design and Synthesis of Derivatives for Enhanced Properties

The modification of a lead compound to enhance its properties is a fundamental strategy in both medicinal chemistry and materials science. For 2-Ethoxy-5-(trifluoromethyl)phenol, the synthesis of derivatives can be aimed at tuning its electronic, optical, or binding properties.

Research into related phenolic compounds provides a framework for potential derivatization strategies. For example, the synthesis of diaryl ethers from phenolic precursors is a common method to create molecules with applications ranging from pharmaceuticals to materials science. One study details the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate for a potent G-protein-coupled receptor 40 agonist, through the displacement of a fluorine atom on a trifluoromethyl-substituted benzene (B151609) ring with a phenol. This highlights a potential synthetic route for derivatives of 2-Ethoxy-5-(trifluoromethyl)phenol.

Another approach involves the formation of Schiff bases. For instance, the reaction of a substituted phenol with an amine can yield an imine-based compound. The synthesis and characterization of (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol has been reported, and its nonlinear optical properties were investigated. This demonstrates how the phenolic and trifluoromethyl moieties can be incorporated into larger conjugated systems to create materials with specific optical properties.

The strategic design of such derivatives could lead to:

Enhanced Sensor Selectivity and Sensitivity: By incorporating specific binding sites or modifying the electronic landscape of the molecule.

Improved Material Properties: Such as increased thermal stability, altered solubility, or tailored optical and electronic characteristics for applications in polymers or molecular electronics.

Novel Biological Activity: As intermediates in the synthesis of more complex molecules with potential pharmaceutical applications.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation, or photolysis, is the breakdown of compounds by light. For aromatic compounds like 2-Ethoxy-5-(trifluoromethyl)phenol, absorption of ultraviolet (UV) radiation from sunlight can lead to the cleavage of chemical bonds.

Studies on related trifluoromethylphenols have shown that they undergo photohydrolytic degradation to produce trifluoroacetic acid (TFA). acs.orgresearchgate.net The rate and outcome of photodegradation are highly dependent on factors such as the substitution pattern on the phenol (B47542) ring and the pH of the surrounding medium. acs.orgacs.org For instance, the photolytic half-life of 3-trifluoromethyl-4-nitrophenol (TFM) was found to be significantly affected by pH, with faster degradation observed at higher pH values. acs.orgresearchgate.netacs.org In one study, the half-life of TFM at 365 nm was 22 hours at pH 9, yielding 5.1% TFA, while at pH 7, the half-life increased to 91.7 hours with a higher TFA yield of 17.8%. acs.org

The presence of an ethoxy group on the ring, as in 2-Ethoxy-5-(trifluoromethyl)phenol, may influence the rate of photodegradation. The photochemical degradation of 2-(trifluoromethyl)phenol (B147641) has been shown to have rate constants that vary significantly with pH, from 3.52 h⁻¹ at pH 5 to 334.1 h⁻¹ at pH 10. researchgate.net It is plausible that 2-Ethoxy-5-(trifluoromethyl)phenol follows similar photodegradation pathways, initiated by photo-induced cleavage of the trifluoromethyl group, potentially leading to the formation of trifluoroacetic acid.

Table 1: Photodegradation Data for Related Trifluoromethylphenols

| Compound | Conditions | Half-life | Transformation Products | Reference |

| 3-trifluoromethyl-4-nitrophenol (TFM) | 365 nm, pH 9 | 22 h | Trifluoroacetic acid (TFA) (5.1% yield) | acs.org |

| 3-trifluoromethyl-4-nitrophenol (TFM) | 365 nm, pH 7 | 91.7 h | Trifluoroacetic acid (TFA) (17.8% yield) | acs.org |

| 2-(trifluoromethyl)phenol | pH 5 | - | - | researchgate.net |

| 2-(trifluoromethyl)phenol | pH 7 | - | - | researchgate.net |

| 2-(trifluoromethyl)phenol | pH 10 | - | - | researchgate.net |

This table presents data for structurally related compounds to infer potential photodegradation behavior.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The trifluoromethyl group on a phenolic ring can be susceptible to hydrolysis, particularly when positioned ortho or para to the hydroxyl group. acs.org However, a trifluoromethyl group in the meta position, as is the case in 2-Ethoxy-5-(trifluoromethyl)phenol, is generally more resistant to hydrolysis. acs.org

The ether linkage of the ethoxy group represents another potential site for hydrolysis. The hydrolysis of aromatic ethers can occur under acidic conditions, involving the protonation of the ether oxygen followed by nucleophilic attack by water. stackexchange.comacs.org While generally stable, the C-O bond in diaryl ethers has been shown to undergo photocatalytic hydrolysis in the presence of a uranyl cation catalyst under visible light. acs.org However, under typical environmental pH conditions (pH 5-9), significant hydrolysis of the ethoxy group in 2-Ethoxy-5-(trifluoromethyl)phenol is not expected to be a primary degradation pathway without specific catalytic conditions.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms.

The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their environmental removal. nih.gov Microbes have developed various enzymatic pathways to break down these often-recalcitrant molecules. nih.gov

For compounds containing a trifluoromethyl group, microbial metabolism can occur, although often at slower rates than their non-fluorinated analogs. nih.gov For example, Pseudomonas putida has been shown to cometabolize 3-trifluoromethyl-benzoate. nih.gov

The ethoxy group also influences biodegradability. Studies on the degradation of nonylphenol ethoxylates have identified several bacterial strains, including Pseudomonas, Variovorax, Ralstonia, and Sphingomonas species, capable of degrading these compounds. nih.gov The degradation pathways often involve the oxidation of the ethoxylate chain. nih.gov Similarly, the anaerobic degradation of linear alcohol ethoxylates has been observed, while branching in the alkyl chain can hinder degradation. nih.gov

Given these findings, it is likely that the microbial degradation of 2-Ethoxy-5-(trifluoromethyl)phenol in soil and water would be initiated by either oxidation of the ethoxy group or by enzymatic attack on the aromatic ring. The trifluoromethyl group may slow the rate of degradation compared to non-fluorinated analogues.

Specific enzymes are responsible for the key steps in the biodegradation of aromatic compounds. For 2-Ethoxy-5-(trifluoromethyl)phenol, two primary enzymatic transformations are plausible: ether bond cleavage and aromatic ring cleavage.

Ether Bond Cleavage: The cleavage of the ether bond in the ethoxy group is a potential initial step in the degradation pathway. This would result in the formation of 5-(trifluoromethyl)catechol. While direct evidence for this specific compound is lacking, the enzymatic cleavage of the ether bond in related compounds like 2-phenoxyethanol (B1175444) by anaerobic bacteria such as Acetobacterium sp. has been documented. acs.org

Aromatic Ring Cleavage: Following initial modifications, such as hydroxylation of the aromatic ring, dioxygenase enzymes can cleave the ring. In the case of trifluoromethylated catechols, studies have shown that catechol-2,3-dioxygenase can facilitate ring cleavage, whereas catechol-1,2-dioxygenase may be inhibited by the electron-withdrawing nature of the trifluoromethyl group. nih.gov This suggests that a meta-cleavage pathway might be more likely in the biodegradation of hydroxylated intermediates of 2-Ethoxy-5-(trifluoromethyl)phenol.

Identification of Environmental Transformation Products

Based on the degradation pathways discussed, several potential environmental transformation products of 2-Ethoxy-5-(trifluoromethyl)phenol can be hypothesized.

From Abiotic Degradation:

Trifluoroacetic acid (TFA): Likely to be formed through photodegradation, as observed with other trifluoromethylphenols. acs.orgresearchgate.net

5-(Trifluoromethyl)catechol: Could potentially be formed via hydrolysis of the ethoxy group, although this is likely a minor pathway under normal environmental conditions.

From Biotic Degradation:

5-(Trifluoromethyl)catechol: A probable intermediate resulting from the enzymatic cleavage of the ether bond.

Carboxylic acid derivatives: Oxidation of the ethoxy group could lead to the formation of corresponding carboxylic acids, similar to the degradation of other ethoxylated phenols. nih.gov

Ring cleavage products: Subsequent enzymatic action on the aromatic ring would lead to the formation of various aliphatic acids that can be further mineralized. For example, the metabolism of 3-trifluoromethyl-benzoate by Pseudomonas putida yields 2-hydroxy-6-oxo-7,7,7-trifluoro-hepta-2,4-dienoate. nih.gov

常见问题

Q. In Vitro Assays :

- Anticancer : MTT assay against HeLa or MCF-7 cells (dose range: 1–100 µM) with IC₅₀ calculation .

- Antimicrobial : Broth microdilution (MIC determination) for Gram-negative bacteria (e.g., E. coli) .

Q. Mechanistic Studies :

- Fluorescence quenching to assess DNA binding (λₑₓ = 260 nm) .

- Molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or topoisomerase II .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

- Answer :

- Root Causes : Variability in trifluoromethylation efficiency (e.g., Pd/C vs. Cu-mediated methods) or side reactions (e.g., de-ethoxylation) .

- Mitigation Strategies :

- Use HPLC-PDA (C18 column, acetonitrile/water mobile phase) to quantify impurities (e.g., unreacted phenol) .

- Standardize reducing agents (NaBH₄ vs. LiAlH₄) for intermediate steps .

Methodological Notes

- Synthetic Protocols : Refer to electrophilic substitution mechanisms in and reduction conditions in .

- Analytical Validation : Cross-reference NMR shifts in and MS data in .

- Biological Assays : Adapt protocols from and , ensuring proper negative controls (e.g., DMSO vehicle).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。